molecular formula C13H12N4O5 B14922561 N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B14922561
M. Wt: 304.26 g/mol
InChI Key: FPELDEJNSUGPSU-UHFFFAOYSA-N
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Description

N~5~-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a pyrazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, followed by the formation of the pyrazole ring through cyclization reactions. The nitro group is introduced via nitration reactions, and the final carboxamide group is formed through amidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N~5~-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

N~5~-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The benzodioxole moiety and nitro group play crucial roles in its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-2-CHLOROACETAMIDE
  • N-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUOROACETAMIDE
  • N-(1,3-BENZODIOXOL-5-YL)-9-ACRIDINAMINE HYDROCHLORIDE

Uniqueness

Compared to similar compounds, N5-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, contributes to its potential as a bioactive molecule.

Properties

Molecular Formula

C13H12N4O5

Molecular Weight

304.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H12N4O5/c1-7-11(17(19)20)12(16(2)15-7)13(18)14-8-3-4-9-10(5-8)22-6-21-9/h3-5H,6H2,1-2H3,(H,14,18)

InChI Key

FPELDEJNSUGPSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OCO3)C

solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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